molecular formula C14H17N3O2 B7808312 2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile

2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile

Cat. No.: B7808312
M. Wt: 259.30 g/mol
InChI Key: HSNWCQLXKPUJKQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile is a chemical compound with the molecular formula C14H17N3O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile group, a piperazine ring, and an oxoethoxy linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile typically involves the reaction of 4-methylpiperazine with 2-chloroethoxybenzonitrile. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions. The process involves nucleophilic substitution, where the piperazine ring attacks the chloroethoxybenzonitrile, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the entry of viruses into host cells by targeting viral envelope proteins. In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile
  • 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines
  • 10-(4-Methylpiperazino)dibenzo(b,f)thiepin

Uniqueness

This compound stands out due to its unique combination of a benzonitrile group, piperazine ring, and oxoethoxy linkage. This structure imparts specific chemical properties that make it suitable for diverse applications in scientific research and industry .

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-6-8-17(9-7-16)14(18)11-19-13-5-3-2-4-12(13)10-15/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWCQLXKPUJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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